

Introduction to 4-Butoxypiperidine and Spectroscopic Characterization

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Compound of Interest

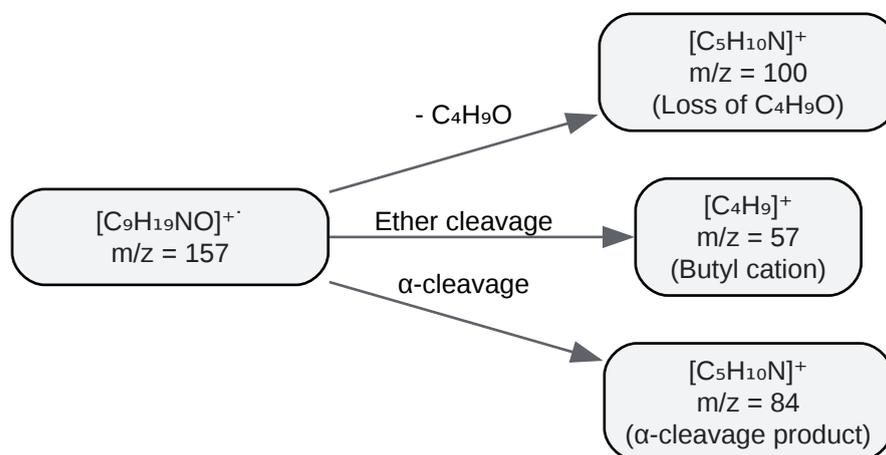
Compound Name: 4-Butoxypiperidine

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4-Butoxypiperidine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and understanding its substitution pattern is critical for determining its biological activity and safety profile.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and purity assessment of such molecules. This guide will delve into the theoretical underpinnings and practical interpretation of the spectral data anticipated for **4-butoxypiperidine**.

The molecular structure of **4-butoxypiperidine** is presented below, with atoms numbered for clarity in the subsequent spectral analysis.



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Caption: Plausible mass spectrometry fragmentation pathway for **4-butoxypiperidine**.

Part 4: Experimental Protocols

The following are generalized protocols for obtaining the spectral data discussed.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **4-butoxypiperidine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Parameters:** Use a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- **¹³C NMR Parameters:** Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Spectroscopy Protocol

- **Sample Preparation (ATR):** Place a small drop of neat liquid **4-butoxypiperidine** directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum, typically over the range of 4000-400 cm⁻¹.
- **Background Correction:** A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of **4-butoxypiperidine** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Data Acquisition (ESI-MS): Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition (EI-MS): For fragmentation analysis, a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is often used. The sample would be injected into the GC, and the mass spectrum of the eluting compound would be recorded.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and characterization of **4-butoxypiperidine**. By understanding the predicted ^1H NMR, ^{13}C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided protocols offer a starting point for the practical acquisition of this critical data, ensuring the integrity and reliability of research and development endeavors in the pharmaceutical sciences.

References

- Wiley-VCH. (2007). Supporting Information. Retrieved from [\[Link\]](#)
- Reich, H. J. (2021). NMR Spectroscopy: ^{13}C NMR Chemical Shifts. University of Wisconsin. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 900 MHz, D_2O , predicted) (HMDB0246362). Retrieved from [\[Link\]](#)
- PubChem. (n.d.). **4-butoxypiperidine**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [\[Link\]](#)
- Human Metabolome Database. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0034301). Retrieved from [\[Link\]](#)
- NIST. (n.d.). 4-Hydroxypiperidine. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

- Glatz, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Retrieved from [[Link](#)]
- PMC. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxyethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [[Link](#)]
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [[Link](#)]
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Retrieved from [[Link](#)]
- Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [[Link](#)]
- Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [[Link](#)]
- ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [[Link](#)]

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